sodium;(4-ethyl-1-phenyloctyl)benzene
Description
The compound sodium;(4-ethyl-1-phenyloctyl)benzene is a sodium salt derivative of a branched alkylbenzene structure. These compounds are typically synthesized via alkylation or sulfonation reactions followed by sodium salt formation, as exemplified in the preparation of sodium ethoxide-mediated triazole derivatives in .
Properties
CAS No. |
309947-56-6 |
|---|---|
Molecular Formula |
C22H29Na |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
sodium;(4-ethyl-1-phenyloctyl)benzene |
InChI |
InChI=1S/C22H29.Na/c1-3-5-12-19(4-2)17-18-22(20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,19H,3-5,12,17-18H2,1-2H3;/q-1;+1 |
InChI Key |
CLZQYKDGOHUBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC[C-](C1=CC=CC=C1)C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4-ethyl-1-phenyloctyl)benzene typically involves the alkylation of benzene with 4-ethyl-1-phenyloctyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
C6H5Na+C8H17C6H4Cl→C8H17C6H4C6H4Na+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Sodium;(4-ethyl-1-phenyloctyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzylic alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) in liquid ammonia are commonly used for substitution reactions.
Major Products
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;(4-ethyl-1-phenyloctyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of sodium;(4-ethyl-1-phenyloctyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It can also participate in various biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally or functionally related compounds:
Sodium Ethoxide-Mediated Derivatives
describes the synthesis of triazole-thioether ketones using sodium ethoxide as a base. While these compounds differ in structure (e.g., triazole and difluorophenyl groups), their preparation highlights sodium’s role in deprotonation and nucleophilic substitution reactions. For instance, sodium ethoxide facilitates the formation of sulfur-carbon bonds in α-halogenated ketones . By analogy, sodium;(4-ethyl-1-phenyloctyl)benzene may undergo similar reactivity in alkylation or sulfonation processes.
Sodium Salts of Aromatic Sulfonic Acids
references P-(4-amino-1-naphthylazo)benzene sulfonic acid, sodium salt, a sulfonated aromatic compound with a sodium counterion. Key differences include:
- Functional Groups : The naphthylazo group in the Cheméo compound introduces chromophoric properties, unlike the purely aliphatic/arathic structure of this compound.
- Applications: Sodium sulfonates are widely used as dyes or surfactants, whereas this compound’s alkyl chain may prioritize hydrophobic interactions in nonpolar solvents .
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